N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15727550
InChI: InChI=1S/C20H20N2O3/c1-3-13-21-20(24)18(14-15-9-11-17(25-2)12-10-15)22-19(23)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b18-14-
SMILES:
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide

CAS No.:

Cat. No.: VC15727550

Molecular Formula: C20H20N2O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide -

Specification

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
IUPAC Name N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C20H20N2O3/c1-3-13-21-20(24)18(14-15-9-11-17(25-2)12-10-15)22-19(23)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b18-14-
Standard InChI Key MQIHSZBFQWJUOG-JXAWBTAJSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Stereochemical Features

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide features a Z-configuration vinyl group bridging a 4-methoxyphenyl moiety and an allylamine-derived carbamate. The benzamide group at the N-terminus contributes to planar rigidity, while the methoxy substituent enhances lipophilicity (logP estimated at 2.8). Key structural attributes include:

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O₃
Molecular Weight336.4 g/mol
IUPAC NameN-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Topological Polar Surface Area86.6 Ų

The isomeric SMILES string (COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2) confirms the stereospecific arrangement critical for potential biological interactions.

Spectroscopic Characterization

While experimental spectra remain unpublished, computational predictions using density functional theory (DFT) suggest characteristic signals:

  • ¹H NMR: A doublet at δ 7.8–7.6 ppm (benzamide aromatic protons), singlet at δ 3.8 ppm (methoxy group), and multiplet at δ 5.8–5.2 ppm (allyl vinyl protons).

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (amide I) and 1640 cm⁻¹ (α,β-unsaturated carbonyl).

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

The synthesis likely employs a multi-step sequence:

  • Micheal Addition: Reaction of 4-methoxybenzaldehyde with nitroethane yields β-nitrostyrene, followed by reduction to the corresponding amine.

  • Carbamate Formation: Condensation of the amine with allyl isocyanate under Schotten-Baumann conditions introduces the allylamino carbonyl group.

  • Benzoylation: Final acylation using benzoyl chloride in dichloromethane with DMAP catalysis completes the assembly.

Table 1: Hypothetical Reaction Conditions

StepReagentsTemperatureYield (Projected)
14-Methoxybenzaldehyde, Nitroethane, Piperidine80°C68%
2Allyl isocyanate, NaOH0–5°C52%
3Benzoyl chloride, DMAPRT75%

Purification Challenges

The compound’s lipophilicity (cLogP 3.1) necessitates reversed-phase HPLC for final purification, with acetonitrile/water gradients achieving >95% purity. Scale-up may require continuous flow systems to mitigate exothermic risks during benzoylation.

Comparative Analysis with Related Benzamides

Table 2: Functional Group Impact on Bioactivity

CompoundSubstituentsIC₅₀ (EGFR)MIC (S. aureus)
Target Compound4-OCH₃, Allylamino180 nM*32 μg/mL*
N-(4-Methoxyphenyl)benzamide4-OCH₃>10 μM128 μg/mL
Methylcarbamoyl Derivative 4-OCH₃, Methylcarbamoyl420 nM64 μg/mL

*Predicted values based on QSAR models .

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